3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione
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Overview
Description
3,4-Dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione is a heterocyclic compound that belongs to the class of pyridazinoquinazolines. This compound is characterized by its fused ring structure, which includes a pyridazine ring and a quinazoline ring. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with hydrazine derivatives under specific conditions to form the pyridazine ring, followed by further cyclization to form the quinazoline ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with different degrees of saturation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine or quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under conditions such as reflux in organic solvents.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline and pyridazine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of protein kinases and other enzymes involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: Another heterocyclic compound with similar biological activities.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: A compound with a similar fused ring structure and potential biological activities
Uniqueness
3,4-Dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione is unique due to its specific ring structure and the combination of pyridazine and quinazoline rings.
Properties
CAS No. |
57560-84-6 |
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Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione |
InChI |
InChI=1S/C11H9N3O2/c15-10-6-5-9-12-8-4-2-1-3-7(8)11(16)14(9)13-10/h1-4H,5-6H2,(H,13,15) |
InChI Key |
BLOAOWAVPOWMPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C(=O)N2NC1=O |
Origin of Product |
United States |
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